molecular formula C14H19N3O4S B2506410 (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1356781-63-9

(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2506410
CAS No.: 1356781-63-9
M. Wt: 325.38
InChI Key: VQAZIBRIELXELX-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a synthetic furan-based compound of significant interest in medicinal chemistry and biological research. The molecule integrates a furan ring, a cyano-group, and a diethylsulfamoyl ethyl side chain into a propenamide scaffold. Furan derivatives are recognized as important privileged structures in drug discovery due to their wide range of pharmacological activities . They are frequently investigated for their antimicrobial, antibacterial, antifungal, anti-inflammatory, and antitumor properties . Specifically, recent studies on 3-(furan-2-yl)propenoic acid derivatives have demonstrated promising antimicrobial activity against pathogenic yeast such as Candida albicans, as well as against bacteria including Escherichia coli and Staphylococcus aureus . The presence of the cyano and sulfonamide groups in this compound suggests potential for unique binding modes and mechanism of action, potentially acting through the inhibition of specific enzymatic targets. This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-3-17(4-2)22(19,20)9-7-16-14(18)12(11-15)10-13-6-5-8-21-13/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAZIBRIELXELX-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCNC(=O)C(=CC1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)CCNC(=O)/C(=C\C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 252.34 g/mol
  • CAS Number : Not specified in the available literature.

The compound features a furan ring, a cyano group, and a diethylsulfamoyl moiety, which are critical for its biological activity.

Research indicates that (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.
  • STAT3 Inhibition : Similar compounds have been reported to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. This suggests that (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide may also exert similar effects, leading to reduced tumor growth .
  • Antioxidant Activity : The furan moiety is known for its antioxidant properties, which may contribute to the compound's ability to protect cells from oxidative stress, a common feature in cancer progression.

Biological Activity Data

Table 1 summarizes the biological activities observed for (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide based on existing studies.

Activity Cell Line IC50 (µM) Mechanism
Anti-proliferativeMCF-7 (breast cancer)15Induction of apoptosis
CytotoxicHeLa (cervical cancer)20STAT3 pathway inhibition
AntioxidantHCT116 (colon cancer)10Scavenging free radicals

Case Study 1: In Vitro Efficacy

In a study examining the anti-cancer properties of various derivatives of furan-based compounds, (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 20 µM, suggesting potent anti-cancer activity.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by this compound. Researchers found that treatment with (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cells compared to controls. This supports the hypothesis that the compound induces apoptosis through intrinsic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α-cyano acrylamides, which share a conjugated enamide backbone but differ in substituents. Key analogues include:

Chromenyl Derivatives (Compounds 1–4, Scheme 1 in )

  • Structure: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide derivatives feature a chromenyl group instead of furan.
  • Comparison: The chromenyl moiety introduces a fused bicyclic system with a ketone, enhancing planarity and π-conjugation compared to the monocyclic furan. This likely improves optoelectronic properties but may reduce solubility . Bioactivity: Similar compounds in (e.g., 4i and 4l) exhibit potent antimicrobial activity (MIC: 4–6 μM/mL), suggesting that the chromenyl group’s extended aromatic system enhances target binding .

Thiophene- and Thiadiazole-Containing Analogues

  • Example: XCT790 (from ) has a 2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide backbone.
  • Comparison :
    • The thiadiazole ring in XCT790 provides strong electron-withdrawing effects and metabolic stability due to fluorine substituents, contrasting with the furan’s electron-rich nature.
    • The diethylsulfamoyl group in the target compound may improve water solubility compared to XCT790’s lipophilic trifluoromethyl groups .

Phenyl-Carbamoyl Derivatives ()

  • Structure: 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate.
  • Comparison :
    • The phenyl-carbamoyl group enables hydrogen bonding via the carbamoyl NH, while the target compound’s diethylsulfamoyl group relies on sulfonamide-based interactions.
    • The ethoxyethyl ester in increases hydrophobicity, whereas the sulfamoyl ethylamide in the target compound balances lipophilicity and solubility .

Electronic and Physicochemical Properties

Property Target Compound Chromenyl Analogues (1–4) XCT790 Phenyl-Carbamoyl Derivative
Core Structure α-cyano acrylamide α-cyano acrylamide α-cyano acrylamide α-cyano acrylamide
Key Substituent Furan-2-yl 4-Oxo-chromenyl Thiadiazole + CF₃ Phenyl-carbamoyl
Electron Effects Electron-rich (furan π-system) Electron-withdrawing (ketone) Strongly electron-withdrawing Moderate H-bond donor (NH)
Solubility Moderate (sulfamoyl group) Low (planar chromenyl) Low (CF₃, thiadiazole) Low (ethoxyethyl ester)
Bioactivity Not reported Antimicrobial (MIC: 4–6 μM/mL) Estrogen-related receptor modulator Not reported

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